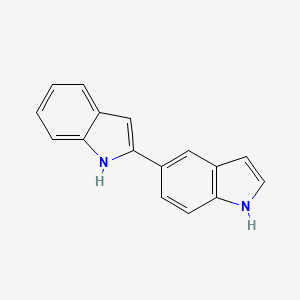
2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the second position, a methyl group at the fifth position, and an oxo group at the first position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the iodination of 5-methyl-1-oxo-1lambda~5~-pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The oxo group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-methyl-1-oxo-1lambda~5~-pyridine, 2-thiocyanato-5-methyl-1-oxo-1lambda~5~-pyridine, and 2-methoxy-5-methyl-1-oxo-1lambda~5~-pyridine.
Oxidation Reactions: Products include 2-iodo-5-methylpyridine-1-carboxylic acid and 2-iodo-5-methylpyridine-1-aldehyde.
Reduction Reactions: Products include 2-iodo-5-methyl-1-hydroxy-1lambda~5~-pyridine.
Applications De Recherche Scientifique
2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxo group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine
- 2-Iodo-5-(trifluoromethyl)-1-oxo-1lambda~5~-pyridine
- 2-Iodo-5-chloro-1-oxo-1lambda~5~-pyridine
Uniqueness
2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine is unique due to the specific positioning of the iodine and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the methyl group at the fifth position can influence the compound’s steric and electronic properties, affecting its interaction with molecular targets.
Propriétés
| 91668-86-9 | |
Formule moléculaire |
C6H6INO |
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
2-iodo-5-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6INO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 |
Clé InChI |
BYMYMHRJDVWXCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[N+](=C(C=C1)I)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
